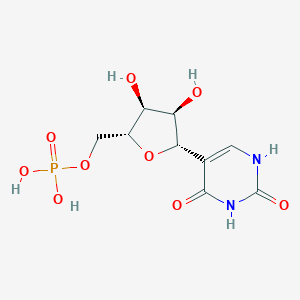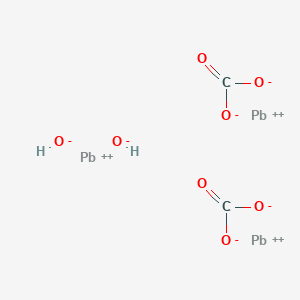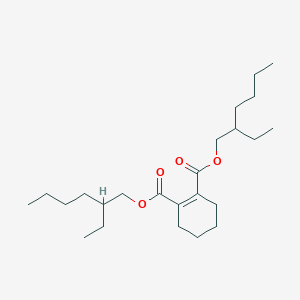
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate: is an organic compound with the chemical formula C24H40O4 . It is a type of phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic materials. This compound is particularly known for its application in polyvinyl chloride (PVC) products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate typically involves the esterification of tetrahydrophthalic anhydride with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure the production of high-quality plasticizer. The reaction mixture is then subjected to distillation to purify the final product.
化学反应分析
Types of Reactions: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalate esters.
科学研究应用
Chemistry: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate is used as a plasticizer in the production of flexible PVC products. It is also used in the synthesis of other chemical compounds and as a solvent in various chemical reactions.
Biology: In biological research, this compound is studied for its potential effects on living organisms, particularly its role as an endocrine disruptor.
Medicine: While not directly used in medicine, this compound is studied for its potential health effects, including its impact on reproductive health and development.
Industry: In the industrial sector, this compound is widely used in the production of flexible plastics, including cables, hoses, and flooring materials.
作用机制
Mechanism: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, it can mimic or interfere with the action of hormones, leading to potential endocrine-disrupting effects.
Molecular Targets and Pathways: The compound can bind to hormone receptors, such as estrogen receptors, and disrupt normal hormonal signaling pathways. This can lead to various physiological effects, including reproductive and developmental abnormalities.
相似化合物的比较
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but different chemical structure.
Di(2-ethylhexyl) adipate (DEHA): Another plasticizer with similar properties but used in different applications.
Di(2-ethylhexyl) terephthalate (DEHT): A phthalate-free alternative used in food contact materials and children’s toys.
Uniqueness: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate is unique in its specific chemical structure, which provides distinct physical and chemical properties compared to other plasticizers. Its tetrahydrophthalate backbone offers different flexibility and durability characteristics, making it suitable for specific industrial applications.
属性
CAS 编号 |
1330-92-3 |
|---|---|
分子式 |
C24H42O4 |
分子量 |
394.6 g/mol |
IUPAC 名称 |
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 |
InChI 键 |
ZVPBHZIVOWGPMT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
规范 SMILES |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
同义词 |
DI-(2-ETHYLHEXYL)TETREHYDROPHTHALATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


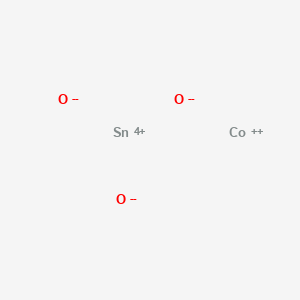
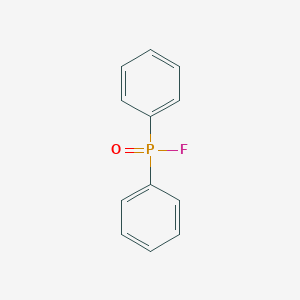
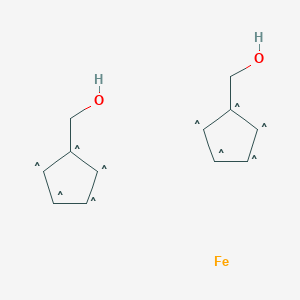
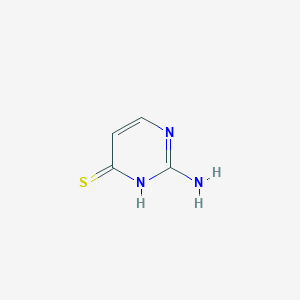
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
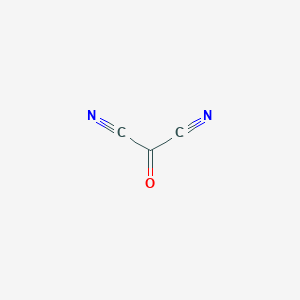
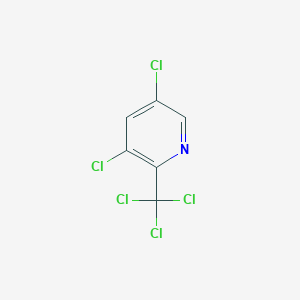
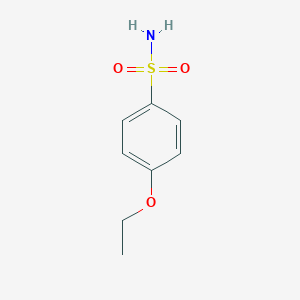
![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
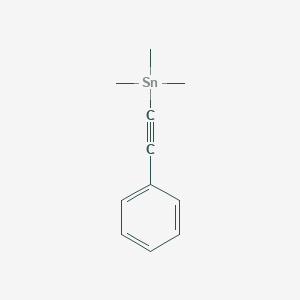
![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)
